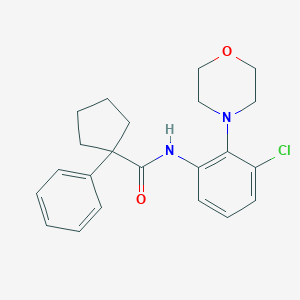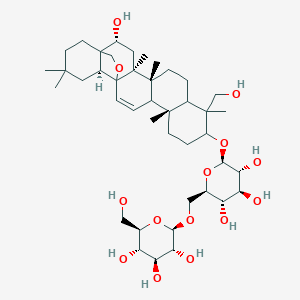
N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide, also known as CM-352, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of cyclopentane carboxamides and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide involves the inhibition of the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. By inhibiting the activity of HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It can also inhibit the migration and invasion of cancer cells, thereby preventing metastasis. Additionally, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide in lab experiments is its specificity towards HDACs. It has been found to be more selective towards HDACs than other HDAC inhibitors, thereby reducing the risk of off-target effects. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide. One potential direction is the development of more potent analogs of this compound that can overcome its limitations, such as poor solubility. Another direction is the investigation of the potential use of this compound in combination with other anticancer agents to enhance its efficacy. Additionally, the study of the mechanism of action of this compound can provide insights into the regulation of gene expression and the development of new therapies for cancer and other diseases.
Métodos De Síntesis
The synthesis of N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide involves the reaction of 3-chloro-2-morpholin-4-ylphenylamine with cyclopentanecarboxylic acid chloride in the presence of a base. The reaction leads to the formation of this compound as a white crystalline solid.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide has been studied for its potential applications in various scientific research areas. It has been found to have antitumor activity against various cancer cell lines, including prostate, breast, and lung cancer. It has also been studied for its potential use as an anti-inflammatory agent.
Propiedades
Fórmula molecular |
C22H25ClN2O2 |
|---|---|
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C22H25ClN2O2/c23-18-9-6-10-19(20(18)25-13-15-27-16-14-25)24-21(26)22(11-4-5-12-22)17-7-2-1-3-8-17/h1-3,6-10H,4-5,11-16H2,(H,24,26) |
Clave InChI |
BCFSREGOGIIDIW-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C(=CC=C3)Cl)N4CCOCC4 |
SMILES canónico |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C(=CC=C3)Cl)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B234407.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)


![N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide](/img/structure/B234428.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B234431.png)


![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-(2,3-dihydroxy-3-methylbutyl)chromen-2-one](/img/structure/B234458.png)


![N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B234532.png)